3-Buten-1-amine, N-ethyl-N-methyl-
Overview
Description
3-Buten-1-amine, N-ethyl-N-methyl- is a small molecule organic compound with the molecular formula C7H15N. It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals. This compound is chiral, meaning it has enantiomers that exhibit different biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Buten-1-amine, N-ethyl-N-methyl- can be synthesized through several methods. One common synthetic route involves the alkylation of 3-buten-1-amine with ethyl iodide and methyl iodide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 3-Buten-1-amine, N-ethyl-N-methyl- often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-amine, N-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl chlorides are often used as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Buten-1-amine, N-ethyl-N-methyl- has been extensively studied for its biological activities. It exhibits antitumor, antifungal, and antimicrobial properties. This compound is also used as a chiral building block in the synthesis of pharmaceuticals. Derivatives of 3-Buten-1-amine, N-ethyl-N-methyl- have shown improved biological activities, such as enhanced anticancer and antifungal effects.
Mechanism of Action
The mechanism of action of 3-Buten-1-amine, N-ethyl-N-methyl- is not fully understood. studies suggest that it exerts its biological activities by inhibiting enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it inhibits farnesyltransferase, an enzyme involved in cholesterol biosynthesis.
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-amine: A simpler analog without the ethyl and methyl substitutions.
N-Ethyl-N-methyl-3-buten-1-amine: Another analog with different substitution patterns.
3-Buten-1-ol: An alcohol analog with similar structural features.
Uniqueness
3-Buten-1-amine, N-ethyl-N-methyl- is unique due to its chiral nature and the presence of both ethyl and methyl groups, which contribute to its distinct biological activities and versatility as a synthetic intermediate.
Properties
IUPAC Name |
N-ethyl-N-methylbut-3-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-6-7-8(3)5-2/h4H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZYJLWPFIRXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338879 | |
Record name | 3-Buten-1-amine, N-ethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61308-10-9 | |
Record name | 3-Buten-1-amine, N-ethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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